molecular formula C14H10Cl2O2 B1333908 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid CAS No. 887344-36-7

2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid

Cat. No.: B1333908
CAS No.: 887344-36-7
M. Wt: 281.1 g/mol
InChI Key: OVVGQMBWSLQKKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with phenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and conducted in a solvent like ethanol . The mixture is then heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining purity and yield, are applicable.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dichlorophenyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-[4-(3,4-dichlorophenyl)phenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to modulate inflammatory responses and pain signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-dichlorophenyl)phenyl]acetic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group contributes to its reactivity and potential therapeutic effects .

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVGQMBWSLQKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394890
Record name 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-36-7
Record name 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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